molecular formula C8H6ClN3S B2815756 3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine CAS No. 19922-06-6

3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2815756
CAS No.: 19922-06-6
M. Wt: 211.67
InChI Key: MFNFEBRFRBJSDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques needed for the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . Computational methods, such as density functional theory (DFT), can also be used to predict the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves measuring properties such as solubility, melting point, boiling point, and spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

Structural and Computational Analysis

  • The structural and molecular geometry of "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole 3" was meticulously characterized, utilizing spectroscopic techniques and single-crystal X-ray diffraction. This research underscored the importance of density functional theory (DFT) calculations in understanding the electronic properties, molecular orbitals, and potential as a nonlinear optical (NLO) material. Such insights are pivotal for the design of new chemical entities with specific applications (Nagaraju Kerru et al., 2019).

Corrosion Inhibition

  • Quantum chemical and molecular dynamics simulation studies have revealed the inhibition performances of thiadiazole derivatives against corrosion of iron, indicating their utility in protecting metal surfaces from degradation. The theoretical data align well with experimental results, highlighting their potential in industrial applications (S. Kaya et al., 2016).

Insecticidal Activity

  • Novel 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for insecticidal activity against the cotton leafworm, showing promising results. This research contributes to the development of new pesticides with enhanced efficacy (M. F. Ismail et al., 2021).

Antimicrobial Agents

  • The synthesis of formazans from Mannich base of "5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole" as antimicrobial agents highlights the therapeutic potential of thiadiazole derivatives. These compounds demonstrated moderate activity against various bacterial and fungal strains, suggesting their application in the development of new antimicrobial drugs (P. Sah et al., 2014).

Antiviral and Anticancer Properties

  • The synthesis of "5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides" and their evaluation for antiviral activity against the tobacco mosaic virus indicate the potential of thiadiazole derivatives in virology. Certain compounds exhibited noteworthy antiviral properties, opening avenues for further exploration in antiviral drug development (Zhuo Chen et al., 2010).

  • Antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids have been studied, revealing that some derivatives, particularly those containing adamantane and 4-chlorophenyl moieties, possess significant cytotoxic activity against cancer cell lines. This research underscores the potential of thiadiazole derivatives in cancer therapy (K. Jakovljević et al., 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological targets. This could involve in vitro studies with purified proteins or in vivo studies in model organisms .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling and storing the compound .

Future Directions

This could involve potential applications of the compound, based on its properties and biological activity. It could also involve modifications to the compound to improve its properties or reduce its side effects .

Properties

IUPAC Name

3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNFEBRFRBJSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19922-06-6
Record name 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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